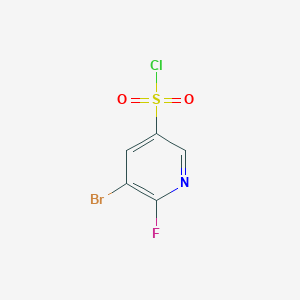
1-(5-Bromopyridin-2-yl)propan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(5-Bromopyridin-2-yl)propan-1-amine is an organic compound with the molecular formula C8H11BrN2. It is a derivative of pyridine, a six-membered aromatic ring containing one nitrogen atom. The presence of a bromine atom at the 5-position and a propan-1-amine group at the 1-position of the pyridine ring makes this compound unique. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(5-Bromopyridin-2-yl)propan-1-amine can be synthesized through several methods. One common method involves the bromination of 2-propylpyridine followed by amination. The reaction typically uses bromine or a brominating agent like N-bromosuccinimide (NBS) in the presence of a solvent such as dichloromethane. The brominated product is then treated with ammonia or an amine source to introduce the amine group.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and amination processes. These processes are optimized for high yield and purity, often using continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
1-(5-Bromopyridin-2-yl)propan-1-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophiles.
Oxidation Reactions: The amine group can be oxidized to form corresponding nitroso or nitro compounds.
Reduction Reactions: The compound can be reduced to form different amine derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Formation of azido or thiocyanato derivatives.
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of secondary or tertiary amines.
Scientific Research Applications
1-(5-Bromopyridin-2-yl)propan-1-amine is used in various scientific research fields:
Chemistry: As a building block in organic synthesis and in the development of new chemical reactions.
Biology: In the study of enzyme inhibitors and receptor ligands.
Medicine: As a potential pharmaceutical intermediate for drug development.
Industry: In the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 1-(5-Bromopyridin-2-yl)propan-1-amine depends on its application. In biological systems, it may act as an enzyme inhibitor or receptor ligand, interacting with specific molecular targets and pathways. The bromine atom and amine group play crucial roles in its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
1-(5-Bromopyridin-2-yl)propan-1-ol: Similar structure but with a hydroxyl group instead of an amine group.
5-Bromopyridine: Lacks the propan-1-amine group.
2-(5-Bromopyridin-2-yl)propan-2-ol: Similar structure but with a different substitution pattern.
Uniqueness
1-(5-Bromopyridin-2-yl)propan-1-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a bromine atom and an amine group makes it versatile for various applications in research and industry.
Properties
Molecular Formula |
C8H11BrN2 |
|---|---|
Molecular Weight |
215.09 g/mol |
IUPAC Name |
1-(5-bromopyridin-2-yl)propan-1-amine |
InChI |
InChI=1S/C8H11BrN2/c1-2-7(10)8-4-3-6(9)5-11-8/h3-5,7H,2,10H2,1H3 |
InChI Key |
DMJZLXNLROSHCN-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C1=NC=C(C=C1)Br)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


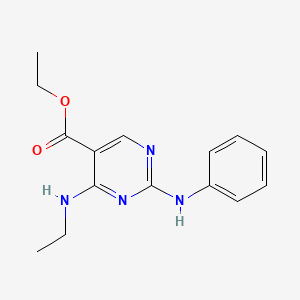
![2-[(2-Amino-3-hydroxybutanoyl)amino]propanoic acid](/img/structure/B13974894.png)

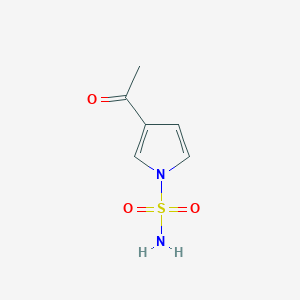
![2-Formylbenzo[b]thiophene-7-carbonitrile](/img/structure/B13974919.png)
![Benzyl 2-oxo-1,6-diazaspiro[3.4]octane-6-carboxylate](/img/structure/B13974927.png)
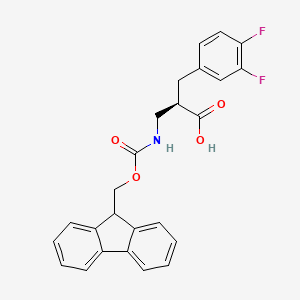


![8-(Bromomethyl)-2-isopropyl-2-azaspiro[4.5]decane](/img/structure/B13974947.png)
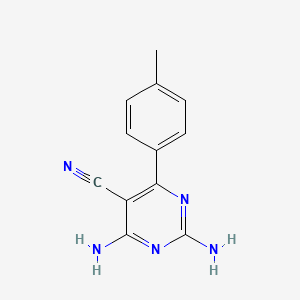
![Benzoic acid, 4-[2-oxo-3-[3-(trifluoromethyl)phenyl]-1-imidazolidinyl]-, methyl ester](/img/structure/B13974953.png)

